
Third-generation EGFR TKI covalent binding
mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osimertinib Mesylate

CAS No.: 1421373-66-1

Cat. No.: S002900

Get Quote

Molecular Mechanism of Covalent Binding

The efficacy of third-generation EGFR TKIs hinges on a two-step mechanism that ensures potent and

durable target inhibition.

Initial Reversible Binding: The inhibitor first enters the ATP-binding pocket of the kinase domain in a

reversible manner, driven by high-affinity interactions between its core scaffold (e.g.,
aminopyrimidine) and key amino acids in the hinge region, such as Met793 [1].

Irreversible Covalent Bond Formation: Once positioned in the pocket, the electrophilic acrylamide
warhead on the inhibitor aligns with the thiol (-SH) group of Cysteine 797 (C797). A Michael addition

reaction occurs, forming an irreversible covalent bond between the inhibitor and the protein [2] [1] [3].
This bond is central to overcoming the increased ATP affinity caused by the T790M mutation [2].
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1. Reversible Binding

Inhibitor core (e.g., aminopyrimidine) binds
the ATP-binding pocket via hydrophobic

interactions and hydrogen bonds.

2. Warhead Alignment

Acrylamide warhead is positioned
in proximity to Cysteine 797 (C797).

3. Covalent Bond Formation

Michael addition reaction forms a
stable carbon-sulfur bond with C797,

blocking ATP binding irreversibly.

Click to download full resolution via product page

The two-step covalent inhibition mechanism of third-generation EGFR TKIs.

Profiles of Key Third-Generation EGFR TKIs

The table below summarizes the biochemical and cellular profiles of selected third-generation EGFR TKIs,

illustrating the structure-kinetic relationships that define their efficacy and selectivity.
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Compound
(Code Name)

kinact/KI for
LR/TM
(M⁻¹s⁻¹) [4]

EC50 in H1975
(LR/TM) cells
(nM) [4]

EC50 in
A431 (WT)
cells (nM)
[4]

Key Features / Status

Osimertinib
(AZD9291)

133,000 4.1 860 First approved 3rd-gen

TKI; high selectivity for
mutant EGFR. [2] [5]

Almonertinib
(HS-10296)

90,200 0.62 260 Approved in China; active
metabolite of Osimertinib.

[4]

Lazertinib
(YH25448)

37,200 3.5 740 Approved in South Korea;

high WT EGFR selectivity.
[4]

Furmonertinib
(AST2818)

224,000 1.2 59 Approved in China; high
inactivation efficiency. [4]

Befotertinib (D-
0316)

12,600 1.2 1200 High mutant selectivity;
advanced clinical

candidate. [4]

Canertinib (CI-
1033)

4,570 13 9.5 Second-generation, pan-

HER inhibitor; less
selective. [4]

Key Experimental Protocols for Characterization

Robust biochemical and cellular assays are critical for profiling covalent EGFR inhibitors and understanding

their mechanism of action.

Time-Dependent Kinetic Assays (Biochemistry): These assays determine the critical kinetic

parameters for covalent inactivation (kinact/KI) [4].

Procedure: Purified EGFR kinase domains (e.g., WT, L858R/T790M) are incubated with

varying concentrations of the TCI. The residual kinase activity is measured at multiple time
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points using a coupled enzyme system or a fluorescence-based method that monitors ATP

consumption or ADP production. Data is fitted to a model for irreversible inhibition to derive the
first-order inactivation rate (kinact) and the inhibitor constant (KI) [4].

Cellular Antiproliferative Assays: These evaluate the functional consequences of kinase inhibition in

a physiological context [4].

Cell Models: NSCLC cell lines harboring specific EGFR mutations are used: H1975
(L858R/T790M), HCC-827 (ex19del), H3255 (L858R). The A431 cell line, which overexpresses
WT EGFR, is used to assess off-target toxicity [4].

Procedure: Cells are treated with a concentration range of the TCI for a set period (e.g., 72
hours). Cell viability is measured using metrics like ATP levels (via luminescence), and the half-

maximal effective concentration (EC50) is calculated [4].

Analysis of Downstream Pathway Inhibition: To confirm on-target engagement, the inhibition of

key signaling pathways is assessed [6].

Procedure: Treated cells are lysed, and proteins are separated by SDS-PAGE. Western

blotting is performed using phospho-specific antibodies against key signaling nodes, such as p-
EGFR (Y1068), p-ERK1/2 (MAPK pathway), and p-AKT (PI3K pathway). A successful inhibitor

will show sustained suppression of these phosphorylation signals [6].

Primary Resistance Mechanisms

Despite their potency, resistance to third-generation TKIs inevitably emerges, primarily through on-target

mutations.

Tertiary EGFR C797S Mutation: The most common on-target resistance mechanism. A mutation

from cysteine to serine at position 797 prevents the covalent bond formation, as serine cannot act as
a nucleophile for the Michael addition reaction. This renders all current covalent EGFR TKIs

ineffective [2] [1].
Bypass Pathway Activation: Tumor cells activate alternative signaling pathways to survive despite

EGFR inhibition. Key mechanisms include:
MET Amplification [2] [1]

HER2 Amplification [2] [1]
Aberrant activation of IGF-1R or downstream signals like RAS/RAF and PI3K/AKT [2].

Histological Transformation: Some tumors transform their cell type, such as undergoing Epithelial-
to-Mesenchymal Transition (EMT) or converting to Small Cell Lung Cancer (SCLC), which are no

longer dependent on EGFR signaling [2].
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Resistance to 3rd-Gen EGFR TKI
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(EGFR-dependent)
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Major resistance pathways to third-generation EGFR TKIs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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